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molecular formula C14H14O3S B1629333 [4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl]methanol CAS No. 893739-08-7

[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl]methanol

Cat. No. B1629333
M. Wt: 262.33 g/mol
InChI Key: OFGDMSDHGKLGMR-UHFFFAOYSA-N
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Patent
US07968552B2

Procedure details

In an atmosphere of nitrogen, under ice-cooling, methyl 4′-(methylsulfonyl)biphenyl-3-carboxylate was added to a THF suspension of lithium aluminum hydride, followed by stirring for 20 minute to obtain [4′-(methylsulfonyl)biphenyl-3-yl]methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([C:17](OC)=[O:18])[CH:12]=2)=[CH:7][CH:6]=1)(=[O:4])=[O:3].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][OH:18])[CH:12]=2)=[CH:9][CH:10]=1)(=[O:3])=[O:4] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C1=CC(=CC=C1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 20 minute
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
In an atmosphere of nitrogen, under ice-cooling

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C1=CC(=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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